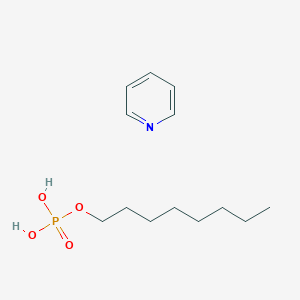
Acetic acid, (phenylthio)-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (phenylthio)-, phenyl ester is an organic compound with the molecular formula C14H12O2S It is an ester formed from acetic acid and phenylthio phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)-, phenyl ester typically involves the esterification of acetic acid with phenylthio phenol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of acetic anhydride and phenylthio phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (phenylthio)-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and phenylthio phenol.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: Acetic acid and phenylthio phenol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various ester derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (phenylthio)-, phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, (phenylthio)-, phenyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing acetic acid and phenylthio phenol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl acetate: An ester of acetic acid and phenol, used in the synthesis of pharmaceuticals and as a flavoring agent.
Phenylthio acetic acid: A compound with similar structural features but different functional groups, used in organic synthesis.
Uniqueness
Acetic acid, (phenylthio)-, phenyl ester is unique due to the presence of both phenyl and thio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
112445-70-2 |
|---|---|
Molekularformel |
C14H12O2S |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
phenyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C14H12O2S/c15-14(16-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
UZUWXSIWEGMPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)



acetic acid](/img/structure/B14306158.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)


![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)


![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

